molecular formula C16H15NO3S2 B2378186 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide CAS No. 2097884-03-0

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide

Cat. No. B2378186
CAS RN: 2097884-03-0
M. Wt: 333.42
InChI Key: XZVJVBKXYLMROI-UHFFFAOYSA-N
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Description

The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide” is a complex organic molecule that contains several interesting functional groups. It has a benzenesulfonamide core, which is a common motif in pharmaceutical chemistry . Attached to this core are furan and thiophene rings, which are heterocyclic compounds containing oxygen and sulfur respectively .


Molecular Structure Analysis

The presence of the furan and thiophen rings would likely have a significant impact on the compound’s molecular structure. These rings are aromatic, meaning they have a stable, ring-shaped cloud of electrons. This could influence the compound’s reactivity and the way it interacts with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the aromatic rings and the sulfonamide group could influence the compound’s solubility, melting point, and other physical properties .

Scientific Research Applications

Gold(I)-Catalyzed Cascade Reactions

A study by Wang et al. (2014) details the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction. This process involves a unique 1,2-alkynyl migration onto a gold carbenoid, enriching the chemistry of gold carbenoids with regard to group migration (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).

Synthesis and Characterization for Various Applications

Küçükgüzel et al. (2013) synthesized a series of novel benzenesulfonamide derivatives and evaluated them for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their research indicated potential therapeutic applications beyond traditional drug use (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).

Dye-Sensitized Solar Cells

Kim et al. (2011) investigated phenothiazine derivatives with various conjugated linkers (including furan and thiophene) in dye-sensitized solar cells. Their research showed that using furan as a conjugated linker improved solar energy-to-electricity conversion efficiency significantly (Kim, Kim, Sakong, Namgoong, Park, Ko, Lee, Lee, & Kim, 2011).

Electrochemical Polymerization for Conducting Polymers

Sotzing et al. (1996) explored the electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, leading to electrochromic conducting polymers. These polymers exhibited low redox switching potentials and stability in the conducting state, suggesting their potential in electronic applications (Sotzing, Reynolds, & Steel, 1996).

Photocatalytic Synthetic Methods

Zhang et al. (2017) developed a photoinduced direct oxidative annulation method for the synthesis of highly functionalized polyheterocyclic compounds. This method does not require transition metals or oxidants, highlighting a green chemistry approach to synthesizing complex organic structures (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).

Anticancer and Antiangiogenic Activity of Benzofuran Derivatives

Romagnoli et al. (2015) designed and synthesized 3-arylaminobenzofuran derivatives, showing potent in vitro and in vivo anticancer and antiangiogenic activities. These compounds target the colchicine site on tubulin, offering a new avenue for cancer treatment research (Romagnoli, Baraldi, Salvador, Prencipe, Lopez-Cara, Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it shows promise as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-22(19,14-5-2-1-3-6-14)17-11-15(13-8-10-21-12-13)16-7-4-9-20-16/h1-10,12,15,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVJVBKXYLMROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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